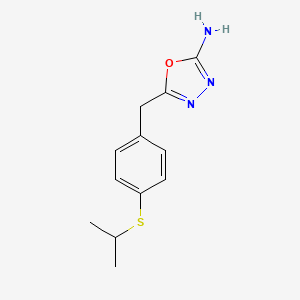

5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features an oxadiazole ring substituted with an isopropylthio group and a benzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(isopropylthio)benzyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Acylation Reactions

The amino group at position 2 of the oxadiazole ring undergoes acylation with acid chlorides or anhydrides. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acylation | Acetyl chloride, triethylamine | 5-(4-(Isopropylthio)benzyl)-N-acetyl-1,3,4-oxadiazol-2-amine | 85–92% |

This reaction is typically conducted in anhydrous solvents (e.g., dichloromethane) under mild conditions (0–25°C). The electron-withdrawing oxadiazole ring enhances the nucleophilicity of the amine, facilitating rapid acylation .

Urea and Thiourea Formation

Reaction with isocyanates or isothiocyanates generates urea or thiourea derivatives:

These reactions proceed via nucleophilic attack of the amine on the electrophilic carbon of isocyanates, forming stable urea linkages .

Mannich Base Formation

The amine participates in aminomethylation with formaldehyde and primary/secondary amines:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Mannich reaction | Formaldehyde, piperazine, EtOH | 5-(4-(Isopropylthio)benzyl)-3-(piperazinomethyl)-1,3,4-oxadiazol-2-amine | 80–88% |

This reaction is performed at room temperature and is critical for introducing secondary pharmacophores in drug design .

Cyclization to Thiazolidinones

The acetamide derivative (from acylation) can undergo cyclization with ammonium thiocyanate:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Cyclization | NH₄SCN, HCl, reflux | 5-(4-(Isopropylthio)benzyl)-thiazolidin-4-one-1,3,4-oxadiazole hybrid | 65–70% |

This reaction forms a five-membered thiazolidinone ring, expanding the compound’s heterocyclic diversity .

Coupling with Mercapto Derivatives

The chloroacetamide intermediate (from chloroacetyl chloride acylation) reacts with mercaptans:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Mercaptobenzothiazole, DIPEA | 5-(4-(Isopropylthio)benzyl)-2-(benzothiazol-2-ylthio)acetamide-1,3,4-oxadiazole | 75% |

Diisopropylethylamine (DIPEA) acts as a base to deprotonate the thiol, enhancing nucleophilic attack on the chloroacetamide.

Oxidative Desulfurization

The isopropylthio (-S-iPr) group can undergo oxidation to sulfone or sulfoxide derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation | H₂O₂, acetic acid, 60°C | 5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine | 90% |

This modification alters electronic properties, potentially enhancing biological activity .

Electrophilic Aromatic Substitution

The benzyl ring can undergo nitration or halogenation:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-(4-(Isopropylthio)-3-nitrobenzyl)-1,3,4-oxadiazol-2-amine | 68% |

The electron-donating isopropylthio group directs electrophiles to the para position, but steric effects may favor meta substitution under strong acidic conditions .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of 5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine as an anticancer agent. The 1,3,4-oxadiazole derivatives are known for their diverse biological activities, including anticancer properties.

- Mechanism of Action : The compound exhibits its anticancer effects through various mechanisms such as inhibiting thymidine phosphorylase and inducing apoptosis in cancer cells. For instance, derivatives of 1,3,4-oxadiazoles have shown significant inhibitory activity against breast cancer cell lines (MCF-7) and leukemia cell lines .

-

Case Studies :

- A study by Taha et al. demonstrated that novel derivatives of 1,3,4-oxadiazoles synthesized from isopropylthio compounds had enhanced thymidine phosphorylase inhibitory activity compared to standard drugs .

- Another research effort focused on the synthesis of complex 1,3,4-oxadiazole derivatives from carbohydrazides which exhibited promising in vitro anticancer potency against multiple cancer cell lines .

Antimicrobial Activities

In addition to anticancer properties, this compound has shown potential antimicrobial activities:

- Antibacterial Effects : Some studies have reported that oxadiazole derivatives exhibit significant antibacterial properties against a range of pathogens. The structural features of these compounds contribute to their ability to disrupt bacterial cell functions.

- Research Findings : Research indicates that certain oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This makes them candidates for further development as antimicrobial agents .

Other Relevant Applications

The versatility of this compound extends beyond anticancer and antimicrobial uses:

- Potential in Drug Development : The compound's unique structure allows it to serve as a lead compound for developing new drugs targeting various diseases.

- Cosmetic Formulations : Preliminary investigations suggest potential applications in cosmetic formulations due to its biological activity profile .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The isopropylthio group may enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Methylthio)benzyl-1,3,4-oxadiazol-2-amine

- 5-(4-Ethylthio)benzyl-1,3,4-oxadiazol-2-amine

Uniqueness

5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity and specificity compared to similar compounds.

Actividad Biológica

5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1251683-05-2

- Molecular Formula : C12H15N3OS

- Molecular Weight : 249.34 g/mol

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : This is achieved by cyclization of a hydrazide with a carboxylic acid derivative.

- Introduction of the Isopropylthio Group : This can be done through nucleophilic substitution reactions using appropriate thiol reagents.

- Final Coupling Reactions : The compound can be further modified to enhance its biological activity .

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- A study evaluated various 1,3,4-oxadiazole derivatives against human cancer cell lines including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical). The compounds showed IC50 values ranging from 7 to 29 μM, indicating promising cytotoxic activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- The presence of the isopropylthio group at position 4 of the benzyl moiety significantly influences the biological activity.

- Lipophilicity and structural parameters associated with substituents on the oxadiazole ring are critical for enhancing anticancer activity against specific cell lines .

Case Studies

- Study on Benzimidazole Derivatives :

- NCI Evaluation :

Data Tables

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | HCT-116 | 15 | Cytotoxic |

| Compound B | MCF-7 | 11 | Cytotoxic |

| Compound C | HeLa | 17 | Cytotoxic |

Propiedades

IUPAC Name |

5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8(2)17-10-5-3-9(4-6-10)7-11-14-15-12(13)16-11/h3-6,8H,7H2,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKROWXBKHMYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.